molecular formula C48H84IN4O10P B138102 Dgpaie CAS No. 128129-55-5

Dgpaie

Cat. No.: B138102
CAS No.: 128129-55-5
M. Wt: 1033.1 g/mol
InChI Key: ACVBPWPGLQIZEG-JUDUSRBUSA-N
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Description

Dgpaie is a complex phospholipid derivative This compound is notable for its unique structure, which includes a phosphoethanolamine backbone, two stearoyl chains, and a benzoyl group substituted with azido, iodo, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dgpaie typically involves multiple steps:

    Formation of the Phosphoethanolamine Backbone: This step involves the reaction of glycerol with phosphoric acid to form the phosphoethanolamine backbone.

    Attachment of Stearoyl Chains: Stearic acid is esterified to the glycerol backbone at the sn-1 and sn-2 positions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a substitution reaction, where the benzoyl chloride reacts with the phosphoethanolamine.

    Functional Group Substitution: The azido, iodo, and hydroxy groups are introduced through subsequent substitution reactions using appropriate reagents like sodium azide, iodine, and hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dgpaie can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Dgpaie has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex phospholipids and as a reagent in click chemistry.

    Biology: Employed in the study of membrane dynamics and lipid-protein interactions.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles.

    Industry: Utilized in the development of advanced materials, such as nanocarriers for targeted drug delivery.

Mechanism of Action

The mechanism of action of Dgpaie involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. The azido group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules. The iodo group can facilitate radiolabeling for imaging studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar stearoyl chains but lacking the benzoyl group with azido, iodo, and hydroxy substitutions.

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar backbone but without the benzoyl group.

    1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains a serine group instead of the benzoyl group.

Uniqueness

Dgpaie is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for bioorthogonal labeling, while the iodo group enables radiolabeling, making it a versatile tool in both chemical and biological research.

Properties

CAS No.

128129-55-5

Molecular Formula

C48H84IN4O10P

Molecular Weight

1033.1 g/mol

IUPAC Name

[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2

InChI Key

ACVBPWPGLQIZEG-JUDUSRBUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Key on ui other cas no.

128129-55-5

Synonyms

1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine
DGPAIE

Origin of Product

United States

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